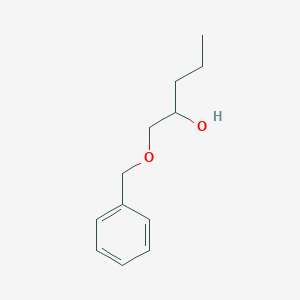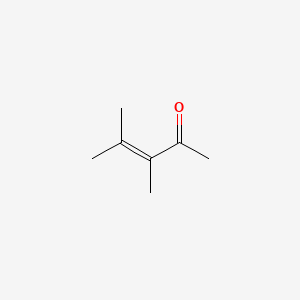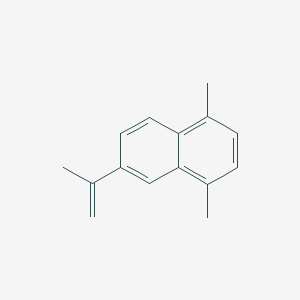
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene is an organic compound with the molecular formula C15H18 It belongs to the class of naphthalene derivatives, characterized by a naphthalene ring substituted with methyl and isopropenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed using appropriate alkyl halides and Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 1,4-Dimethyl-2-(prop-1-en-2-yl)naphthalene
- 1,4-Dimethyl-7-(prop-1-en-2-yl)naphthalene
- 1,4-Dimethyl-5-(prop-1-en-2-yl)naphthalene
Comparison
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene is unique due to the specific positioning of its methyl and isopropenyl groups on the naphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of substituents can affect the compound’s ability to undergo electrophilic substitution reactions or interact with biological targets.
特性
CAS番号 |
948-26-5 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC名 |
1,4-dimethyl-6-prop-1-en-2-ylnaphthalene |
InChI |
InChI=1S/C15H16/c1-10(2)13-7-8-14-11(3)5-6-12(4)15(14)9-13/h5-9H,1H2,2-4H3 |
InChIキー |
SYXYKWPLIXKQMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=C(C=C1)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



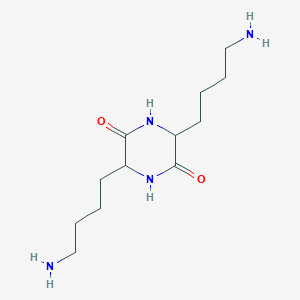
![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
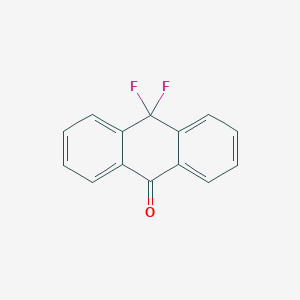
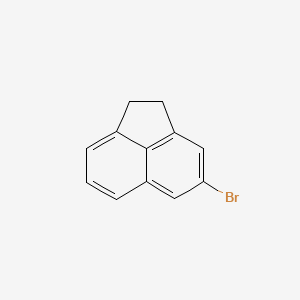

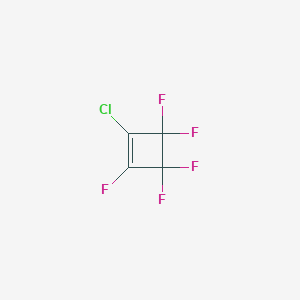
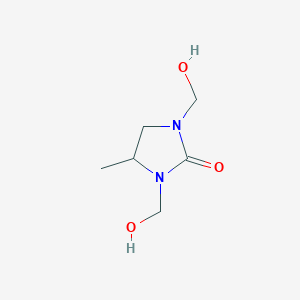
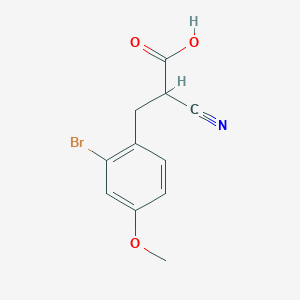
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

